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Cbz-NH-PEG36-C2-acid

PROTAC linker Aqueous solubility Polar surface area

PROTAC linker length directly dictates degradation specificity-substituting PEG36 with shorter chains without validation risks off-target effects. Cbz-NH-PEG36-C2-acid addresses this by providing a precise, monodisperse 36-unit PEG spacer for systematic SAR studies. - Enables linker-length optimization with orthogonal Cbz-amine and carboxylic acid handles for modular, parallel synthesis of focused PROTAC libraries. - High TPSA (407.91 Ų) enhances aqueous solubility of degraders incorporating hydrophobic warheads, facilitating in vitro assays. - ≥98% purity ensures reproducible screening data; available in research quantities with global shipping.

Molecular Formula C83H157NO40
Molecular Weight 1809.1 g/mol
Cat. No. B8025724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-NH-PEG36-C2-acid
Molecular FormulaC83H157NO40
Molecular Weight1809.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C83H157NO40/c85-82(86)6-8-88-10-12-90-14-16-92-18-20-94-22-24-96-26-28-98-30-32-100-34-36-102-38-40-104-42-44-106-46-48-108-50-52-110-54-56-112-58-60-114-62-64-116-66-68-118-70-72-120-74-76-122-78-79-123-77-75-121-73-71-119-69-67-117-65-63-115-61-59-113-57-55-111-53-51-109-49-47-107-45-43-105-41-39-103-37-35-101-33-31-99-29-27-97-25-23-95-21-19-93-17-15-91-13-11-89-9-7-84-83(87)124-80-81-4-2-1-3-5-81/h1-5H,6-80H2,(H,84,87)(H,85,86)
InChIKeyZREWDYRIPQHNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-NH-PEG36-C2-acid: A Long-Chain PEG Linker for PROTAC Synthesis and Targeted Protein Degradation


Cbz-NH-PEG36-C2-acid is a heterobifunctional polyethylene glycol (PEG)-based linker of the Cbz-NH-PEGn-C2-acid series, designed for use in the construction of PROteolysis TArgeting Chimeras (PROTACs) [1]. It features a carboxybenzyl (Cbz)-protected amine at one terminus and a carboxylic acid at the other, connected by a monodisperse PEG36 chain . The compound facilitates the covalent conjugation of an E3 ubiquitin ligase ligand and a target protein ligand, enabling the formation of bifunctional degraders that leverage the intracellular ubiquitin-proteasome system . With a molecular weight of 1809.12 g/mol and a purity typically ≥98%, it is a research-use-only building block for targeted protein degradation studies .

Why Cbz-NH-PEG36-C2-acid Cannot Be Replaced by Other PEG Linkers in PROTAC Development


PEG linkers are not inert tethers; their length, flexibility, and physicochemical properties directly influence the efficiency and selectivity of PROTAC-mediated degradation [1]. Studies have demonstrated that the length of the PEG chain is a critical determinant of ternary complex formation and, consequently, protein degradation outcomes . For example, in a series of Retro-2-based PROTACs, compounds with shorter PEG linkers (PEG2 and PEG3) induced degradation of the neosubstrate GSPT1, whereas those with longer PEG chains (PEG4, PEG5, PEG6) failed to do so [2]. This highlights that linker length can dictate degradation specificity. Substituting Cbz-NH-PEG36-C2-acid with a shorter or longer PEG variant without empirical validation risks altering the spatial arrangement of the E3 ligase and target protein, potentially leading to loss of degradation activity or unexpected off-target effects [3]. Therefore, the precise PEG36 length is a functional parameter that cannot be generically interchanged.

Cbz-NH-PEG36-C2-acid: Comparative Evidence for Scientific Selection in PROTAC Design


Polar Surface Area (TPSA) Enhancement for Aqueous Solubility Compared to Shorter PEG Analogs

Cbz-NH-PEG36-C2-acid exhibits a significantly higher topological polar surface area (TPSA) than its shorter-chain analogs, which is directly correlated with enhanced aqueous solubility . This increase in TPSA is a direct consequence of the greater number of ether oxygen atoms in the PEG36 chain, which contribute to hydrogen bonding with water molecules [1]. The quantified difference is substantial: Cbz-NH-PEG36-C2-acid has a TPSA of 407.91 Ų, compared to 297.15 Ų for Cbz-NH-PEG24-C2-acid and 186.39 Ų for Cbz-NH-PEG12-C2-acid .

PROTAC linker Aqueous solubility Polar surface area

Increased Lipophilicity (LogP) for Improved Membrane Interaction Potential

Cbz-NH-PEG36-C2-acid demonstrates a higher calculated LogP value compared to shorter PEG linkers in the same series, indicating increased lipophilicity . The compound has a LogP of 1.9851, whereas Cbz-NH-PEG24-C2-acid has a LogP of 1.7859 and Cbz-NH-PEG12-C2-acid has a LogP of 1.5867 . While PEG chains generally increase hydrophilicity, the cumulative effect of the hydrophobic Cbz cap and the aliphatic portions of the PEG chain at this length results in a moderate but measurable increase in LogP .

PROTAC linker Lipophilicity Membrane permeability

Extended Chain Length Provides Unique Spacer for Ternary Complex Optimization

The PEG36 chain in Cbz-NH-PEG36-C2-acid provides a significantly longer spacer arm compared to commonly used PEG linkers such as PEG4, PEG6, PEG8, or even PEG12 and PEG24 [1]. While quantitative degradation efficiency data for PROTACs built specifically with Cbz-NH-PEG36-C2-acid are not available in the public domain, class-level inference from studies on PEG linker length in PROTACs indicates that chain length is a critical tunable parameter for optimizing the distance and orientation between the E3 ligase and target protein in the ternary complex [2]. For instance, a study on Retro-2-based PROTACs showed that GSPT1 degradation occurred only with shorter PEG linkers (PEG2, PEG3) but not with longer ones (PEG4, PEG5, PEG6), demonstrating that linker length can dictate degradation specificity [3]. The PEG36 length offers a distinct option for exploring protein-protein interaction (PPI) surfaces that may be inaccessible with shorter or longer linkers .

PROTAC linker Linker length Ternary complex formation

High Purity and Defined Monodispersity for Reproducible Bioconjugation

Cbz-NH-PEG36-C2-acid is supplied with a purity of ≥98% and is a monodisperse PEG compound, meaning it has a discrete, single molecular weight (1809.12 g/mol) rather than a polydisperse mixture . This is in contrast to many commercial PEG reagents that are polydisperse, which can lead to batch-to-batch variability and complex characterization of final conjugates [1]. The high purity of Cbz-NH-PEG36-C2-acid minimizes side reactions and ensures consistent stoichiometry during PROTAC assembly . While purity is a general quality attribute, the monodispersity of PEG36 is a specific differentiator from polydisperse PEG alternatives that may be offered as cheaper, less-defined options .

PROTAC linker Monodisperse PEG Bioconjugation reproducibility

Optimal Applications of Cbz-NH-PEG36-C2-acid in PROTAC Research and Development


Systematic Linker Length SAR Studies for Optimizing Ternary Complex Formation

Cbz-NH-PEG36-C2-acid is ideally suited for systematic structure-activity relationship (SAR) studies exploring the effect of linker length on PROTAC efficacy. Researchers can synthesize a series of PROTACs varying only in the PEG chain length (e.g., using Cbz-NH-PEGn-C2-acid with n = 12, 24, 36) and compare their degradation potency and selectivity profiles [1]. The extended PEG36 chain provides a unique data point for understanding the optimal spatial distance between the E3 ligase and target protein, as demonstrated in studies where linker length dictated GSPT1 degradation specificity [2].

Improving Aqueous Solubility of Hydrophobic PROTAC Constructs

The high TPSA (407.91 Ų) of Cbz-NH-PEG36-C2-acid makes it a strategic choice for PROTAC designs where the target protein ligand or E3 ligase ligand is highly hydrophobic [1]. Incorporating this long PEG linker can significantly enhance the overall aqueous solubility of the PROTAC molecule, facilitating in vitro assays and potentially improving in vivo formulation [2]. This is particularly relevant when working with challenging targets that require lipophilic warheads, as the PEG36 spacer can help balance the physicochemical properties of the final degrader .

Construction of PROTAC Libraries with Extended Spacer Options

For research groups and companies building focused PROTAC libraries, Cbz-NH-PEG36-C2-acid adds a valuable, longer spacer option to the standard toolkit of PEG2-PEG24 linkers [1]. Its monodisperse nature ensures that each member of the library is a single, well-defined molecule, which is crucial for generating reproducible screening data [2]. The compound's Cbz-protected amine and free carboxylic acid provide orthogonal reactive handles for modular PROTAC assembly, enabling efficient, parallel synthesis of multiple degraders for phenotypic or target-based screening campaigns .

Investigating Protein-Protein Interactions with Long-Range Requirements

Certain protein-protein interactions (PPIs) or E3 ligase/target protein pairs may require a longer linker to achieve the necessary proximity for ubiquitination and subsequent degradation [1]. Cbz-NH-PEG36-C2-acid provides a flexible, hydrophilic spacer of sufficient length to bridge such larger PPI interfaces [2]. Its use is particularly indicated when preliminary docking or structural modeling suggests that shorter linkers (e.g., PEG4, PEG8) may be insufficient to span the distance between the binding pockets on the two proteins, enabling the exploration of degradation for targets previously considered unamenable to PROTAC technology .

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